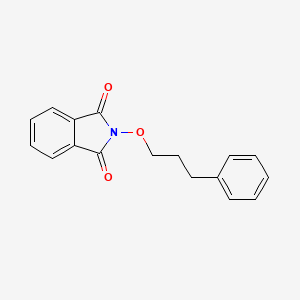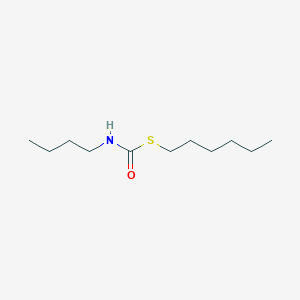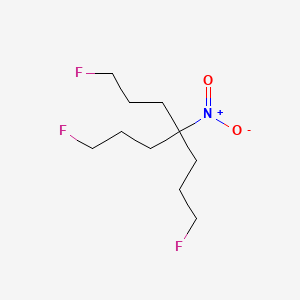
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is a chemical compound with the molecular formula C10H18F3NO2 It is characterized by the presence of fluorine atoms and a nitro group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Fluorination: Introduction of fluorine atoms into the heptane backbone.
Nitration: Addition of a nitro group to the fluorinated heptane.
Propylation: Attachment of a fluoropropyl group to the nitroheptane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 1,7-Difluoro-4-(3-fluoropropyl)-4-aminoheptane.
Applications De Recherche Scientifique
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the nitro group can influence its reactivity and binding affinity to specific targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Difluoro-4-oxaheptane
- 1,7-Difluoro-4-(3-fluoropropyl)-4-oxaheptane
Uniqueness
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is unique due to the combination of fluorine atoms and a nitro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
138307-48-9 |
|---|---|
Formule moléculaire |
C10H18F3NO2 |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
1,7-difluoro-4-(3-fluoropropyl)-4-nitroheptane |
InChI |
InChI=1S/C10H18F3NO2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9H2 |
Clé InChI |
RQQMNDDIGBTBAK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCCF)(CCCF)[N+](=O)[O-])CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


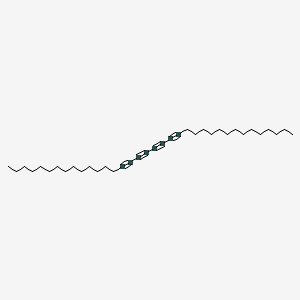
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)

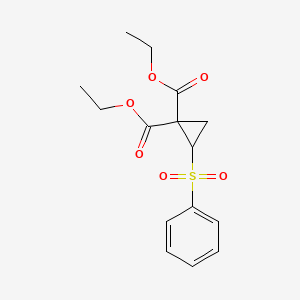
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
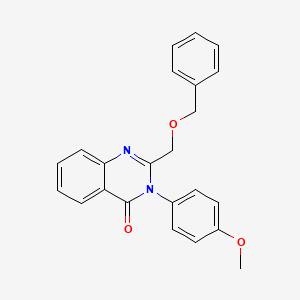
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
